molecular formula C13H19ClF3N3O B10968104 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide

Cat. No.: B10968104
M. Wt: 325.76 g/mol
InChI Key: RQLRUUUHHKWKFV-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a chlorinated methyl group.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:

  • 2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-BUTYL)PROPANAMIDE
  • 4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID

Compared to these compounds, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of the tert-pentyl group, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C13H19ClF3N3O

Molecular Weight

325.76 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide

InChI

InChI=1S/C13H19ClF3N3O/c1-6-12(4,5)18-11(21)8(3)20-7(2)9(14)10(19-20)13(15,16)17/h8H,6H2,1-5H3,(H,18,21)

InChI Key

RQLRUUUHHKWKFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C(C)N1C(=C(C(=N1)C(F)(F)F)Cl)C

Origin of Product

United States

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